N1-β-D-葡萄糖吡喃糖基氨基胍 HNO3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

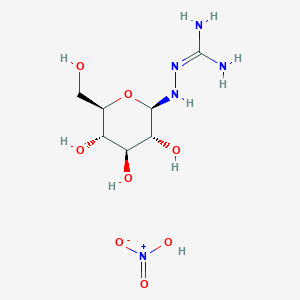

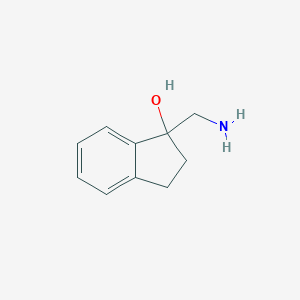

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound with the molecular formula C7H16N4O5.HNO3 and a molecular weight of 299.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of N1-b-D-Glucopyranosylamino-guanidine HNO3 can be represented by the SMILES string:C([C@@H]1C@HNN=C(N)N)O)O)O)O.N+(O)[O-] .

科学研究应用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .

Diabetes Treatment Research

In the field of diabetes research, N1-b-D-Glucopyranosylamino-guanidine HNO3 has been identified as a potent hypoglycemic agent. Its mechanism of action involves the inhibition of the α-glucosidase enzyme, which slows down carbohydrate breakdown and absorption, thereby managing blood sugar levels .

Glycomics Studies

Glycomics is the comprehensive study of glycomes, including all glycan structures of a given cell or organism. This compound is used in glycomics to study the structure and function of glycans, particularly in relation to diabetes and other metabolic disorders .

Enzyme Inhibition Analysis

Researchers use this compound to study enzyme inhibition, particularly targeting enzymes involved in carbohydrate metabolism. It serves as a model compound to understand the interaction between inhibitors and enzymes, which is crucial for developing new therapeutic drugs .

Molecular Biology

In molecular biology, this compound is used to study the interaction between carbohydrates and proteins at the molecular level. It helps in understanding the role of glycosylation in protein function and stability .

Biomedical Compound Synthesis

N1-b-D-Glucopyranosylamino-guanidine HNO3: is a key intermediate in the synthesis of various biomedical compounds. Its structure is manipulated to create derivatives that can serve as potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material when analyzing the composition of complex biological samples. It helps in calibrating instruments and validating analytical methods .

Educational Research

Lastly, it’s used in educational settings for research and teaching purposes. Students and researchers use it to learn about carbohydrate chemistry and the role of nitrogen-containing compounds in biological systems .

作用机制

Target of Action

The primary target of N1-b-D-Glucopyranosylamino-guanidine HNO3 is the α-glucosidase enzyme . This enzyme plays a crucial role in the breakdown and absorption of carbohydrates in the body .

Mode of Action

N1-b-D-Glucopyranosylamino-guanidine HNO3 interacts with its target, the α-glucosidase enzyme, by inhibiting its function . This inhibition effectively retards the breakdown and absorption of carbohydrates .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate metabolism pathway. By slowing down carbohydrate breakdown and absorption, it reduces the amount of glucose that enters the bloodstream after a meal . The downstream effects of this action include a reduction in postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .

Result of Action

The molecular and cellular effects of N1-b-D-Glucopyranosylamino-guanidine HNO3’s action result in a potent hypoglycemic effect . By inhibiting the α-glucosidase enzyme and slowing carbohydrate absorption, it helps to lower postprandial blood glucose levels .

属性

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-WYRLRVFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369548 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

CAS RN |

109853-83-0 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)